molecular formula C15H20O2 B1525385 2-[1-(2-Phenylethyl)cyclopentyl]acetic acid CAS No. 92655-03-3

2-[1-(2-Phenylethyl)cyclopentyl]acetic acid

Cat. No. B1525385
CAS RN: 92655-03-3
M. Wt: 232.32 g/mol
InChI Key: QPMZEGFCQHYYPT-UHFFFAOYSA-N
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Description

“2-[1-(2-Phenylethyl)cyclopentyl]acetic acid” is an organic compound . It belongs to the class of acetic acid derivatives. The compound appears as a powder .


Molecular Structure Analysis

The molecular formula of “2-[1-(2-Phenylethyl)cyclopentyl]acetic acid” is C15H20O2 . The IUPAC name for this compound is 2-[1-(2-phenylethyl)cyclopentyl]acetic acid . The SMILES string representation is C1CCC(C1)(CCC2=CC=CC=C2)CC(=O)O .


Physical And Chemical Properties Analysis

The molecular weight of “2-[1-(2-Phenylethyl)cyclopentyl]acetic acid” is 232.32 g/mol . The compound appears as a powder . Unfortunately, detailed physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.

Scientific Research Applications

Pharmacological Applications

Research has shown that derivatives of cycloalkylacetic acids, such as "2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000)", exhibit a broad spectrum of pharmacological activities. These include anti-inflammatory, analgesic, antipyretic, antiasthmatic, and antiaggregative effects without causing gastrointestinal damage, highlighting their potential in therapeutic applications (Laufer et al., 1994).

Synthesis and Reactivity

Studies on the synthesis and reactivity of cyclopalladated compounds provide insights into the structural and electronic effects of cycloalkyl groups on metal complexes. For instance, research on "trans-(μ-Cl)2[Pd(κ2-C,N-(R)-C6H4-CHN-CHMe-Ph)]2" reveals the potential of cycloalkyl groups in directing the synthesis of organometallic compounds with specific configurations and reactivity profiles (Albert et al., 2007).

Enzyme Inhibition

Compounds with cycloalkylacetic acid structures have been explored for their enzyme inhibitory activities. For example, acetyl-boswellic acids, derived from natural sources, have been found to inhibit human topoisomerases I and IIalpha effectively. This action suggests a novel mechanism of enzyme inhibition that could be relevant for the development of anticancer and antibacterial agents (Syrovets et al., 2000).

Catalysis

In the field of catalysis, the structural motifs of cycloalkylacetic acids are valuable for designing catalysts with specific activities. Research demonstrates the utility of such compounds in processes like the electrochemical and photochemical-driven hydrogen evolution, highlighting their potential in energy conversion and storage technologies (Fu et al., 2015).

Safety And Hazards

Safety data for “2-[1-(2-Phenylethyl)cyclopentyl]acetic acid” is currently unavailable online . For detailed safety information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer or supplier.

properties

IUPAC Name

2-[1-(2-phenylethyl)cyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c16-14(17)12-15(9-4-5-10-15)11-8-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMZEGFCQHYYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CCC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2-Phenylethyl)cyclopentyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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